Butylhydrazine oxalate
Overview
Description
Butylhydrazine oxalate is a derivative of hydrazine, a highly reactive and toxic compound that is widely used in rocket fuels and as an insecticide. It is a white crystalline solid that is soluble in water and organic solvents. It has a linear formula of CH3(CH2)3NHNH2 · (COOH)2, a CAS number of 40711-41-9, and a molecular weight of 178.19 .
Molecular Structure Analysis
The molecular structure of Butylhydrazine oxalate is represented by the linear formula CH3(CH2)3NHNH2 · (COOH)2 . The molecular weight of the compound is 178.19 .
Physical And Chemical Properties Analysis
Butylhydrazine oxalate is a white crystalline solid. It is soluble in water, with a solubility of 0.1 g per 10 mL of water . The compound is clear and colorless when dissolved in water . It has a melting point range of 160-165°C .
Scientific Research Applications
Chemical Synthesis Studies
Butylhydrazine oxalate salt may be used in chemical synthesis studies . It’s a compound with a molecular weight of 178.19 and a linear formula of CH3(CH2)3NHNH2 · (COOH)2 . It’s soluble in water, producing a clear, colorless solution .
Oxalate Oxidase (OxO) Research
Butylhydrazine oxalate could potentially be used in research related to Oxalate Oxidase (OxO) . OxO is an enzyme that catalyzes oxalate to hydroperoxide (H2O2) and carbon dioxide (CO2) . This enzyme is found in bacteria, fungi, and high plants and has a number of potential applications .
Medical Diagnosis and Prophylactic Treatment for Hyperoxaluria and Urolithiasis
OxO, which can be studied using Butylhydrazine oxalate, has potential applications in the medical diagnosis and prophylactic treatment for hyperoxaluria and urolithiasis . Hyperoxaluria is a condition where there is too much oxalate in the urine, and urolithiasis is the process of forming stones in the kidney, bladder, and/or urethra .
Food Safety
OxO also has potential applications in food safety . The enzyme can be used to break down oxalate, a compound found in many foods, which can form crystals in the body if consumed in large amounts .
Paper-Making Industry
The paper-making industry could potentially benefit from the use of OxO . The enzyme can break down oxalate, which is a component of many types of wood and can interfere with the paper-making process .
Oxalate Degrading Enzymes
Butylhydrazine oxalate could potentially be used in research related to oxalate degrading enzymes . These enzymes, such as oxalate decarboxylase, catalyze the degradation of oxalic acid via decarboxylation .
Mechanism of Action
Target of Action
Butylhydrazine oxalate is a chemical compound used in various chemical synthesis studies
Mode of Action
Hydrazine derivatives are known to participate in redox reactions . For instance, they can act as reducing agents in reactions involving metal ions . The specific interactions of Butylhydrazine oxalate with its targets and the resulting changes would depend on the specific context of its use.
Biochemical Pathways
It’s known that oxalates, which are part of the butylhydrazine oxalate molecule, can play a role in various biochemical processes . For instance, they can participate in the metabolism of fungi, bacteria, and plants . Oxalates can also influence the bioavailability of certain nutrients .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its absorption and distribution in a biological system.
Result of Action
Given its use in chemical synthesis studies , it can be inferred that the compound might contribute to the formation of various other compounds, depending on the specific reactions it’s involved in.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Butylhydrazine oxalate. For instance, the compound’s solubility in water suggests that its action could be influenced by the presence and concentration of water in its environment. Other factors, such as pH and temperature, could also potentially influence its stability and efficacy.
properties
IUPAC Name |
butylhydrazine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.C2H2O4/c1-2-3-4-6-5;3-1(4)2(5)6/h6H,2-5H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOBLSRQYOWIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961115 | |
Record name | Oxalic acid--butylhydrazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butylhydrazine oxalate | |
CAS RN |
40711-41-9, 6629-62-5 | |
Record name | Hydrazine, butyl-, ethanedioate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40711-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, butyl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6629-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butylhydrazine oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, butyl-, ethanedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040711419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, oxalate (1:1) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxalic acid--butylhydrazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylhydrazine oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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